molecular formula C18H17ClN2O B11642034 N-(5-chloro-2-methoxyphenyl)-4,6-dimethylquinolin-2-amine

N-(5-chloro-2-methoxyphenyl)-4,6-dimethylquinolin-2-amine

Cat. No.: B11642034
M. Wt: 312.8 g/mol
InChI Key: HLWMLYNEZWIYMO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4,6-dimethylquinolin-2-amine is a chemical compound with a complex structure that includes a quinoline core substituted with chloro, methoxy, and dimethyl groups

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-4,6-dimethylquinolin-2-amine typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethylquinoline-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

N-(5-chloro-2-methoxyphenyl)-4,6-dimethylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4,6-dimethylquinolin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4,6-dimethylquinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-4,6-dimethylquinolin-2-amine can be compared with other similar compounds, such as:

    N-(5-chloro-2-methoxyphenyl)benzamide: This compound has a similar structure but lacks the quinoline core, which may result in different biological activities.

    N-(5-chloro-2-methoxyphenyl)benzenesulfonamide: This compound contains a sulfonamide group instead of the quinoline core, leading to different chemical properties and applications.

    N-(5-chloro-2-hydroxyphenyl)acetamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoline core, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4,6-dimethylquinolin-2-amine

InChI

InChI=1S/C18H17ClN2O/c1-11-4-6-15-14(8-11)12(2)9-18(20-15)21-16-10-13(19)5-7-17(16)22-3/h4-10H,1-3H3,(H,20,21)

InChI Key

HLWMLYNEZWIYMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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